molecular formula C12H18ClNO B13534683 2-Chloro-1-(1-isobutyl-2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one

2-Chloro-1-(1-isobutyl-2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one

Cat. No.: B13534683
M. Wt: 227.73 g/mol
InChI Key: MXPUWFCQFGASSP-UHFFFAOYSA-N
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Description

2-Chloro-1-(1-isobutyl-2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one is an organic compound with the molecular formula C12H18ClNO This compound is characterized by a chloro group attached to an ethanone moiety, which is further connected to a pyrrole ring substituted with isobutyl and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(1-isobutyl-2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

    Substitution Reactions: The isobutyl and dimethyl groups are introduced through alkylation reactions using appropriate alkyl halides in the presence of a strong base.

    Chlorination: The final step involves the chlorination of the ethanone moiety using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing the same synthetic routes but optimized for higher yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the ethanone moiety is converted to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of the ethanone group to an alcohol can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under basic conditions to form corresponding amides or thioethers.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: NaBH4, LiAlH4, ethanol

    Substitution: NaOH, NH3, RSH (thiols)

Major Products

    Oxidation: 2-Carboxy-1-(1-isobutyl-2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one

    Reduction: 2-Hydroxy-1-(1-isobutyl-2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one

    Substitution: Various amides and thioethers depending on the nucleophile used

Scientific Research Applications

2-Chloro-1-(1-isobutyl-2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(1-isobutyl-2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The pyrrole ring may also interact with biological membranes or receptors, affecting cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(1-isobutyl-2,5-dimethyl-1h-pyrrol-3-yl)ethan-1-one
  • This compound
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. The presence of both isobutyl and dimethyl groups enhances its lipophilicity and potential interactions with hydrophobic sites in biological systems.

Properties

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

2-chloro-1-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]ethanone

InChI

InChI=1S/C12H18ClNO/c1-8(2)7-14-9(3)5-11(10(14)4)12(15)6-13/h5,8H,6-7H2,1-4H3

InChI Key

MXPUWFCQFGASSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1CC(C)C)C)C(=O)CCl

Origin of Product

United States

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